molecular formula C11H14O B3034427 2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol CAS No. 17385-45-4

2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol

Cat. No.: B3034427
CAS No.: 17385-45-4
M. Wt: 162.23 g/mol
InChI Key: FNQWHJAPJGOWMA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[2.2.1]hept-5-ene and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes, receptors, or other cellular components, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: This compound has a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another related compound, which has an aldehyde group instead of the hydroxyl and alkyne groups present in this compound.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)but-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-11(2,12)10-7-8-4-5-9(10)6-8/h1,4-5,8-10,12H,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWHJAPJGOWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1CC2CC1C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211976
Record name α-Ethynyl-α-methylbicyclo[2.2.1]hept-5-ene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17385-45-4
Record name α-Ethynyl-α-methylbicyclo[2.2.1]hept-5-ene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17385-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethynyl-α-methylbicyclo[2.2.1]hept-5-ene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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